Ethyl 2-methyl-6-(trifluoromethyl)nicotinate

Catalog No.
S785454
CAS No.
380355-65-7
M.F
C10H10F3NO2
M. Wt
233.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-methyl-6-(trifluoromethyl)nicotinate

CAS Number

380355-65-7

Product Name

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate

IUPAC Name

ethyl 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylate

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

InChI

InChI=1S/C10H10F3NO2/c1-3-16-9(15)7-4-5-8(10(11,12)13)14-6(7)2/h4-5H,3H2,1-2H3

InChI Key

VWUMOTRXCZMICA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)C

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)C

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate is a substituted pyridine derivative, a class of compounds widely utilized as versatile intermediates in the synthesis of complex active ingredients for the agrochemical and pharmaceutical industries. The molecule's value is derived from the specific arrangement of its functional groups: an ethyl ester for further derivatization, a trifluoromethyl group which can significantly modify biological activity and physicochemical properties, and a methyl group that influences the electronic and steric profile of the pyridine ring. This specific substitution pattern makes it a strategic precursor for multi-step synthesis pathways where precise control over reactivity and regiochemistry is required.

In synthetic chemistry, minor structural changes on a heterocyclic core can lead to major differences in reaction outcomes. For Ethyl 2-methyl-6-(trifluoromethyl)nicotinate, the 2-methyl group is not merely a placeholder. Its presence, in conjunction with the electron-withdrawing trifluoromethyl group at the 6-position, dictates the reactivity of the pyridine ring and adjacent functional groups. Procuring an analog, such as Ethyl 6-(trifluoromethyl)nicotinate (which lacks the 2-methyl group), would necessitate a complete redesign of the synthetic route, as downstream reactions involving lithiation, coupling, or condensation would occur at different positions or with different efficiencies. Therefore, for established processes requiring this specific trisubstituted pyridine core, direct substitution is synthetically unviable, making this exact compound essential for process reproducibility and achieving the desired final product.

Precursor Suitability: Validated High-Yield Synthesis via Hantzsch-Type Cyclocondensation

The procurement value of this intermediate is underscored by its efficient and high-yield synthesis route, which directly constructs the required trisubstituted pyridine ring. In a documented Hantzsch-type pyridine synthesis, Ethyl 2-methyl-6-(trifluoromethyl)nicotinate was prepared from the reaction of ethyl acetoacetate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one in the presence of ammonia. This one-pot cyclocondensation and subsequent aromatization process yielded the target compound at 72%.

Evidence DimensionReaction Yield
Target Compound Data72%
Comparator Or BaselineN/A (Demonstrates efficient access to a specific, complex intermediate)
Quantified DifferenceN/A
ConditionsReaction of ethyl acetoacetate, (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, and ammonia, followed by heating in glacial acetic acid.

This validated, high-yield route ensures that the compound is a reliable and economically viable starting material for complex syntheses, justifying its procurement over attempting to build the specific pyridine core through a more complex, multi-step, or lower-yielding custom synthesis.

Core Building Block for Novel Agrochemicals and Pharmaceuticals

As demonstrated by its inclusion in patents for novel intermediates, this compound is a strategic choice for use in discovery and process chemistry pipelines. Its specific substitution pattern makes it an ideal starting point for the synthesis of libraries of new chemical entities. The ester can be hydrolyzed to the corresponding carboxylic acid for amide couplings, while the trifluoromethyl and methyl groups provide defined steric and electronic properties essential for tuning the biological activity and pharmacokinetic profiles of the final target molecules.

XLogP3

2.4

Dates

Last modified: 08-15-2023

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